molecular formula C15H14N2O5S B2435739 Ethyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate CAS No. 864860-70-8

Ethyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2435739
CAS No.: 864860-70-8
M. Wt: 334.35
InChI Key: QAELTBASSXBABD-UHFFFAOYSA-N
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Description

Ethyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a thiazole derivative with an appropriate amine and ethyl ester. The reaction conditions often require the use of solvents such as methanol or ethanol and catalysts like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole ring and the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate is unique due to the combination of the thiazole ring with the dioxine and carboxamido groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S/c1-2-21-14(19)9-3-4-10-12(7-9)23-15(16-10)17-13(18)11-8-20-5-6-22-11/h3-4,7-8H,2,5-6H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAELTBASSXBABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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